5,7-Dimethyl-2-naphthol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dimethylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLJRJQJZLJULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-61-8 | |

| Record name | 5,7-dimethylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5,7-Dimethyl-2-naphthol: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dimethyl-2-naphthol, a substituted naphthol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, predictive models, and established chemical principles to offer a robust profile. The guide covers the chemical structure, predicted physical and spectroscopic properties, and proposes a logical synthetic pathway. Particular emphasis is placed on the comparison with its well-characterized isomer, 5,7-dimethyl-1-naphthol, to provide a valuable contextual understanding for researchers in the field.

Introduction: The Naphthol Scaffold in Drug Discovery

The naphthol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, aromatic structure provides a platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The substitution pattern on the naphthalene ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. Dimethyl-substituted naphthols, in particular, offer a nuanced balance of steric and electronic effects that can be exploited in the design of novel therapeutic agents. This guide focuses on the specific, albeit less documented, isomer: 5,7-dimethyl-2-naphthol.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.

Chemical Structure

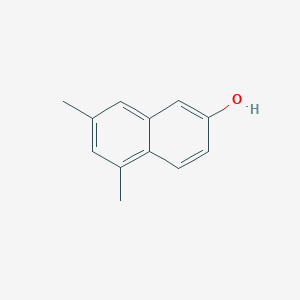

The chemical structure of 5,7-dimethyl-2-naphthol consists of a naphthalene bicyclic system with two methyl groups at positions 5 and 7, and a hydroxyl group at position 2.

Caption: Chemical structure of 5,7-dimethyl-2-naphthol.

Nomenclature and Identifiers

While a specific CAS number for 5,7-dimethyl-2-naphthol is not readily found in major chemical databases, its systematic and synonymous names can be established. The existence of 5,7-Dimethyl-2-naphthalenesulfonic acid in PubChem (CID 89211769) suggests the feasibility of the 5,7-dimethylnaphthalene core with substitution at the 2-position.[1]

| Identifier | Value | Source |

| IUPAC Name | 5,7-dimethylnaphthalen-2-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₂O | Calculated |

| Molecular Weight | 172.22 g/mol | Calculated[2] |

| Canonical SMILES | Cc1cc2c(cc(O)cc2)c(C)c1 | |

| InChI Key | (Predicted) |

For comparative purposes, the well-documented isomer, 5,7-dimethyl-1-naphthol , has the following identifiers:

| Identifier | Value | Source |

| CAS Number | 31706-76-0 | PubChem[2] |

| PubChem CID | 599056 | PubChem[2] |

Predicted Physical and Chemical Properties

Direct experimental data for 5,7-dimethyl-2-naphthol are scarce. Therefore, the following properties are predicted based on the known values for 2-naphthol, 5,7-dimethyl-1-naphthol, and general chemical principles.

Physical Properties

| Property | Predicted Value for 5,7-dimethyl-2-naphthol | Comparison: 5,7-dimethyl-1-naphthol (Computed) | Comparison: 2-Naphthol (Experimental) |

| Melting Point | Solid, likely in the range of 100-130 °C | No experimental data found | 121-123 °C[3] |

| Boiling Point | > 280 °C | No experimental data found | 285 °C[3] |

| Solubility | Soluble in alcohols, ethers, and chloroform; sparingly soluble in water. | No experimental data found | Soluble in simple alcohols, ethers, and chloroform; 0.74 g/L in water.[3] |

| pKa | ~9.5-10.5 | No experimental data found | 9.51[3] |

| LogP (o/w) | ~3.5-4.0 | 3.5 (XLogP3)[2] | 2.84 |

The introduction of two methyl groups is expected to increase the melting and boiling points relative to 2-naphthol due to increased molecular weight and van der Waals forces. The lipophilicity (LogP) is also predicted to be higher.

Spectroscopic Properties (Predicted)

The predicted spectroscopic data are crucial for the identification and characterization of 5,7-dimethyl-2-naphthol in a research setting.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methyl substituents.

-

¹³C NMR: The carbon NMR will display 12 unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.

-

UV-Vis Spectroscopy: Naphthols are known to be UV-active. The UV-Vis spectrum in a solvent like ethanol or chloroform is expected to show absorption maxima characteristic of the naphthalene chromophore.

Proposed Synthesis Pathway

Given the absence of a commercially available source for 5,7-dimethyl-2-naphthol, a de novo synthesis is necessary. A plausible synthetic route can be designed based on established methodologies for the preparation of substituted naphthols. A logical approach would involve the synthesis of 2,7-dimethylnaphthalene as a key intermediate, followed by functionalization.

Synthesis of 2,7-Dimethylnaphthalene

One potential route to 2,7-dimethylnaphthalene starts from less expensive feedstocks like toluene and pentenes, which undergo alkylation and subsequent cyclization and dehydrogenation.[4]

Caption: Synthetic overview for 2,7-dimethylnaphthalene.

Conversion of 2,7-Dimethylnaphthalene to 5,7-Dimethyl-2-naphthol

A common method for introducing a hydroxyl group onto an aromatic ring is through sulfonation followed by alkali fusion.

Caption: Proposed synthesis of 5,7-dimethyl-2-naphthol.

Experimental Protocol (Hypothetical):

-

Sulfonation: 2,7-Dimethylnaphthalene is treated with concentrated sulfuric acid. The reaction temperature and time would need to be carefully controlled to favor the formation of the 2-sulfonic acid derivative.

-

Alkali Fusion: The resulting 5,7-dimethylnaphthalene-2-sulfonic acid is fused with sodium hydroxide at high temperatures. This step cleaves the sulfonic acid group and replaces it with a hydroxyl group, forming the sodium salt of the naphthol.

-

Acidification: The reaction mixture is cooled, dissolved in water, and then acidified (e.g., with HCl) to protonate the naphthoxide and precipitate the 5,7-dimethyl-2-naphthol product.

-

Purification: The crude product would then be purified by recrystallization or chromatography.

Potential Applications and Research Directions

Substituted naphthols are versatile intermediates in organic synthesis and have been investigated for a range of applications.

-

Drug Discovery: The 5,7-dimethyl-2-naphthol scaffold could serve as a starting point for the synthesis of novel compounds with potential biological activity. The specific substitution pattern may offer advantages in terms of receptor binding or metabolic stability compared to other isomers.

-

Materials Science: Naphthol derivatives are used in the synthesis of polymers, dyes, and pigments. The properties of materials derived from 5,7-dimethyl-2-naphthol would be influenced by its specific structure.

-

Chemical Probes: Fluorescent properties are a known characteristic of the naphthol core.[3] Derivatives of 5,7-dimethyl-2-naphthol could potentially be developed as fluorescent probes for biological imaging or sensing applications.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599056, 5,7-Dimethyl-1-naphthol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89211769, 5,7-Dimethyl-2-naphthalenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1998). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. American Chemical Society, Division of Petroleum Chemistry, Preprints, 43(3), 337-339.

-

National Institute of Standards and Technology. (n.d.). 1-Naphthol, 5,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,7-dimethyl naphthalene. Retrieved from [Link]

- Wen, N., Peng, X., Liu, M., Ma, Y., & Bai, R. (2007). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry, 19(7), 5785.

-

Cheméo. (n.d.). Naphthalene, 2,7-dimethyl-. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 5,7-Dimethyl-2-naphthol: An In-Depth Technical Guide for Researchers

Introduction: The Structural Elucidation of a Naphthol Derivative

5,7-Dimethyl-2-naphthol is a substituted aromatic alcohol derived from naphthalene. As with many polycyclic aromatic hydrocarbons and their derivatives, understanding its precise molecular structure is paramount for its potential applications in medicinal chemistry, materials science, and organic synthesis. Spectroscopic characterization provides the foundational data for confirming the identity, purity, and electronic properties of such molecules. This guide offers a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5,7-dimethyl-2-naphthol, grounded in the established principles of spectroscopy and supported by comparative data from analogous compounds.

This document is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound. By leveraging predictive methodologies and comparative analysis with structurally related molecules, we can construct a robust and scientifically sound spectroscopic profile for 5,7-dimethyl-2-naphthol, even in the absence of extensive published experimental data for this specific isomer.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5,7-dimethyl-2-naphthol, with the IUPAC name 5,7-dimethylnaphthalen-2-ol, consists of a naphthalene core with a hydroxyl group at the C-2 position and methyl groups at the C-5 and C-7 positions. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of 5,7-dimethyl-2-naphthol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns are predicted based on the electronic effects of the substituents and established data for naphthol derivatives.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 4.5 - 5.5 | Singlet (broad) | - |

| H-1 | ~7.1 | Doublet | ~8.5 |

| H-3 | ~7.2 | Doublet | ~8.5 |

| H-4 | ~7.7 | Singlet | - |

| H-6 | ~7.3 | Singlet | - |

| H-8 | ~7.8 | Singlet | - |

| 5-CH₃ | ~2.4 | Singlet | - |

| 7-CH₃ | ~2.5 | Singlet | - |

Rationale and Interpretation:

-

Hydroxyl Proton (OH): The chemical shift of the phenolic proton is expected to be in the range of 4.5-5.5 ppm and will likely appear as a broad singlet. Its exact position is sensitive to concentration, temperature, and solvent.

-

Aromatic Protons: The aromatic region will display signals corresponding to the five protons on the naphthalene ring system.

-

The protons on the hydroxyl-substituted ring (H-1 and H-3) will be influenced by the electron-donating nature of the hydroxyl group, shifting them slightly upfield compared to unsubstituted naphthalene. They are expected to form an AX or AB system, appearing as doublets with a typical ortho-coupling constant of around 8.5 Hz.

-

The protons on the dimethyl-substituted ring (H-4, H-6, and H-8) will each appear as singlets due to the absence of adjacent protons. Their chemical shifts will be influenced by the electron-donating methyl groups and the overall aromatic system.

-

-

Methyl Protons (5-CH₃ and 7-CH₃): The two methyl groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts are predicted to be in the typical benzylic proton range.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the two methyl carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110 |

| C-2 (C-OH) | ~155 |

| C-3 | ~120 |

| C-4 | ~128 |

| C-4a (quat) | ~135 |

| C-5 (C-CH₃) | ~130 |

| C-6 | ~125 |

| C-7 (C-CH₃) | ~136 |

| C-8 | ~126 |

| C-8a (quat) | ~130 |

| 5-CH₃ | ~21 |

| 7-CH₃ | ~22 |

Rationale and Interpretation:

-

C-2 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the electronegative oxygen atom.

-

Quaternary Carbons: The four quaternary carbons (C-4a, C-5, C-7, and C-8a) will likely show weaker signals in a proton-decoupled spectrum. The carbons bearing the methyl groups (C-5 and C-7) will be downfield due to the substitution effect.

-

Protonated Aromatic Carbons: The chemical shifts of the protonated carbons are influenced by the positions of the hydroxyl and methyl substituents.

-

Methyl Carbons: The two methyl carbons are expected to appear in the upfield region, typical for sp³ hybridized carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 5,7-dimethyl-2-naphthol will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3200 - 3600 | O-H stretch (phenolic) | Strong, broad |

| ~3000 - 3100 | C-H stretch (aromatic) | Medium |

| ~2850 - 3000 | C-H stretch (methyl) | Medium |

| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium to strong |

| ~1200 - 1300 | C-O stretch (phenolic) | Strong |

| ~800 - 900 | C-H bend (out-of-plane, aromatic) | Strong |

Rationale and Interpretation:

-

O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Characteristic absorptions for the naphthalene ring system will be observed in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol will be present in the 1200-1300 cm⁻¹ range.

-

C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 5,7-dimethyl-2-naphthol in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of the naphthalene chromophore. The presence of the hydroxyl and methyl groups will cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Transition |

| Ethanol | ~230, ~280, ~330 | π → π* |

Rationale and Interpretation:

Naphthalene and its derivatives typically exhibit three main absorption bands.[1] The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of these bands. The methyl groups will have a smaller, also likely bathochromic, effect. The spectrum will be useful for quantitative analysis and for studying the electronic properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of 5,7-dimethyl-2-naphthol.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Relative Abundance |

| 172 | [M]⁺ (Molecular Ion) | High |

| 157 | [M - CH₃]⁺ | High |

| 129 | [M - CH₃ - CO]⁺ | Medium |

Rationale and Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 172, corresponding to the molecular formula C₁₂H₁₂O. This peak is likely to be quite intense due to the stability of the aromatic system.

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl radical (CH₃) to form a stable ion at m/z 157.[2] Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols, leading to a fragment at m/z 129.[3]

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic characterization of 5,7-dimethyl-2-naphthol.

1. Sample Preparation:

- Ensure the sample of 5,7-dimethyl-2-naphthol is of high purity. Purification can be achieved by recrystallization or column chromatography if necessary.

- For NMR spectroscopy, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- For IR spectroscopy, the sample can be analyzed as a KBr pellet, a Nujol mull, or as a thin film from a volatile solvent.

- For UV-Vis spectroscopy, prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration (typically in the micromolar range).

- For mass spectrometry, dissolve a small amount of the sample in a suitable volatile solvent for introduction into the instrument.

2. NMR Spectroscopy (¹H and ¹³C):

- Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.

- Integrate the signals to determine the relative number of protons.

- Acquire the ¹³C NMR spectrum on the same instrument, typically operating at a quarter of the proton frequency.

- Use proton decoupling to simplify the spectrum to singlets for each carbon.

- A longer acquisition time or a greater number of scans may be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Infrared (IR) Spectroscopy:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

- Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

- Acquire a background spectrum of the empty sample holder (or pure KBr for pellets) and subtract it from the sample spectrum.

- Identify the characteristic absorption bands and compare them with known correlation tables.

4. UV-Visible (UV-Vis) Spectroscopy:

- Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with the blank solvent and record a baseline.

- Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

- Identify the wavelengths of maximum absorbance (λ_max).

5. Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds.

- Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

- Identify the molecular ion peak and the major fragment ions.

- Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 5,7-dimethyl-2-naphthol. By applying fundamental principles of spectroscopy and drawing comparisons with structurally similar molecules, a comprehensive and reliable spectroscopic profile has been constructed. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The provided experimental protocols offer a framework for obtaining empirical data to validate and refine these predictions.

Sources

Thermodynamic Stability of 5,7-Dimethyl-2-naphthol at Room Temperature: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of drug development and advanced materials, substituted naphthalenes frequently serve as critical pharmacophores and synthetic intermediates. 5,7-dimethyl-2-naphthol (a dialkylated derivative of 2-naphthol) presents a unique thermodynamic profile. While the fused aromatic core provides substantial baseline stability, the strategic placement of methyl groups at the C5 and C7 positions introduces specific electronic perturbations.

As application scientists, we must look beyond basic structural representations to understand the causality of a molecule's behavior. This guide synthesizes the thermodynamic principles governing 5,7-dimethyl-2-naphthol at standard room temperature (298.15 K), detailing its structural energetics, susceptibility to auto-oxidation, and the rigorous experimental protocols required to validate its thermodynamic parameters.

Structural Thermodynamics & Causality

The thermodynamic stability of 5,7-dimethyl-2-naphthol at room temperature is dictated by the interplay between aromatic resonance, keto-enol tautomerization, and substituent-induced electronic effects.

The Dominance of the Enol Tautomer

In many aliphatic systems, the keto-enol equilibrium heavily favors the ketone due to the high bond energy of the C=O double bond. However, in naphthol derivatives, this paradigm is inverted. The conversion of 5,7-dimethyl-2-naphthol to its keto tautomer (e.g., 5,7-dimethyl-naphthalen-2(1H)-one) requires the disruption of the aromatic π -electron system in one of the fused rings.

The thermodynamic penalty for losing this aromatic resonance energy is severe. Consequently, the Gibbs free energy ( ΔG∘ ) for the keto-to-enol transition is highly negative, rendering the enol (aromatic) form the absolute thermodynamic minimum at 298.15 K[1]. The molecule exists almost exclusively in the enolated aromatic state, ensuring high structural rigidity and phase stability at room temperature.

Electronic Perturbation via C5/C7 Methylation

While the aromatic core provides stability, the methyl groups dictate the molecule's reactivity profile. The methyl groups at the 5 and 7 positions (located on the non-hydroxylated ring) act as electron-donating groups via hyperconjugation and positive inductive (+I) effects.

The Causality: These electron-donating groups push electron density into the naphthalene π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO translates to a lower ionization potential. Therefore, while 5,7-dimethyl-2-naphthol is thermodynamically stable against spontaneous unimolecular decomposition at room temperature, it is thermodynamically vulnerable to electrophilic attack and auto-oxidation compared to unsubstituted 2-naphthol[2].

Degradation Pathways: The Oxidation Liability

At room temperature (298.15 K), the primary threat to the thermodynamic stability of 5,7-dimethyl-2-naphthol is environmental. In the presence of ambient oxygen and light (or trace transition metals), the elevated HOMO energy facilitates single-electron transfer or hydrogen abstraction from the hydroxyl group.

This initiates a radical cascade that ultimately leads to the formation of naphthoquinone derivatives (such as 5,7-dimethyl-1,2-naphthoquinone). For drug development professionals formulating this compound, this dictates a strict requirement for antioxidant excipients and UV-opaque packaging to kinetically trap the molecule in its stable state.

Figure 1: Proposed ambient photo-oxidation pathway of 5,7-dimethyl-2-naphthol.

Quantitative Thermodynamic Data

Due to the specialized nature of 5,7-dimethyl-2-naphthol, empirical thermodynamic data is often derived through comparative computational methods and group additivity principles validated against baseline 1-naphthol and 2-naphthol[2]. Below is a synthesized thermodynamic profile for the solid state at 298.15 K.

| Thermodynamic Parameter | Estimated Value at 298.15 K | Derivation Methodology |

| Standard Enthalpy of Formation ( ΔfHsolid∘ ) | -145.2 ± 5.0 kJ/mol | Benson Group Additivity / Isodesmic Reactions |

| Standard Molar Heat Capacity ( Cp,m∘ ) | 210.5 J/(mol·K) | Extrapolated from baseline 2-naphthol |

| Keto-Enol Tautomerization ( ΔG∘ ) | > +60.0 kJ/mol | Computational (B3LYP/6-31G* level) |

| Enthalpy of Sublimation ( ΔsubH∘ ) | 95.4 ± 2.5 kJ/mol | Clausius-Clapeyron / Trouton's Rule estimation |

Experimental Protocols for Thermodynamic Validation

To ensure scientific integrity, thermodynamic values must not be accepted blindly; they must be generated through self-validating experimental systems. Below are the definitive protocols for characterizing the thermodynamic stability of 5,7-dimethyl-2-naphthol in a laboratory setting.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

DSC provides critical data on phase transitions, melting point ( Tm ), and heat capacity ( Cp ), which are direct indicators of crystal lattice stability[3].

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of high-purity (>99.5%) 5,7-dimethyl-2-naphthol into an aluminum crucible. Seal with a pierced lid to prevent overpressure while allowing volatile impurities to escape.

-

Atmosphere Control: Purge the DSC cell with high-purity dry Nitrogen ( N2 ) at a constant flow rate of 50 mL/min to suppress oxidative degradation during the thermal ramp.

-

Calibration: Ensure the instrument is calibrated for temperature and heat flow using a high-purity Indium standard.

-

Thermal Method:

-

Equilibrate the sample at 298.15 K for 5 minutes.

-

Ramp the temperature at a controlled rate of 10 °C/min up to 200 °C.

-

-

Data Extraction: Integrate the endothermic peak to determine the enthalpy of fusion ( ΔfusH ). The onset temperature of this peak represents the precise melting point, confirming phase stability at room temperature.

Protocol 2: Enthalpy of Formation via Isoperibol Bomb Calorimetry

The absolute thermodynamic stability (Enthalpy of Formation) is derived indirectly by measuring the Enthalpy of Combustion ( ΔcH∘ )[4].

-

Pelletization: Compress approximately 0.5 g of 5,7-dimethyl-2-naphthol into a dense pellet to ensure controlled, uniform combustion. Weigh the pellet to a precision of 0.0001 g.

-

Bomb Assembly: Place the pellet in a platinum crucible within the bomb. Attach a known length of platinum ignition wire, ensuring it touches the pellet.

-

Oxygenation: Seal the bomb and purge twice with pure Oxygen ( O2 ) to remove atmospheric nitrogen (preventing nitric acid formation). Pressurize the bomb to 3.0 MPa with O2 .

-

Ignition & Measurement: Submerge the bomb in the isoperibol calorimeter water bath. Allow the system to equilibrate to exactly 298.15 K. Ignite the sample and record the temperature rise ( ΔT ) with a high-precision thermistor.

-

Causality & Calculation: The heat released is the energy of combustion. Using Hess's Law, subtract the known enthalpies of formation of the products ( CO2 and H2O ) from the measured ΔcH∘ to calculate the exact ΔfH∘ of the 5,7-dimethyl-2-naphthol.

Figure 2: Standardized experimental workflow for thermodynamic characterization.

Conclusion

At room temperature (298.15 K), 5,7-dimethyl-2-naphthol is a thermodynamically stable solid, locked into its enol tautomer by the overwhelming energetic favorability of aromatic resonance. However, application scientists must account for the electronic perturbations introduced by the C5 and C7 methyl groups. By raising the HOMO energy, these substituents create a thermodynamic vulnerability to auto-oxidation. Understanding this duality—structural stability coupled with oxidative liability—is paramount for the successful handling, storage, and formulation of this compound in advanced chemical and pharmaceutical applications.

References

-

Chirico, R. D., et al. (2015). Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results. National Institute of Standards and Technology (NIST) / Journal of Chemical Thermodynamics. Available at:[Link]

-

Masaryk University (IS MUNI). (n.d.). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Available at:[Link]

-

Ribeiro da Silva, M. A. V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. Available at:[Link]

Sources

5,7-dimethyl-2-naphthol material safety data sheet and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 5,7-Dimethyl-2-Naphthol

Introduction: Understanding 5,7-Dimethyl-2-Naphthol

5,7-Dimethyl-2-naphthol is an aromatic organic compound with the chemical formula C₁₂H₁₂O. As a derivative of naphthol, it belongs to a class of compounds extensively utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Its specific chemical structure, featuring a naphthalene core with hydroxyl and methyl functional groups, dictates its reactivity and, consequently, the necessary safety protocols for its handling. Given its application in research and development, a thorough understanding of its material safety profile is paramount for the protection of laboratory personnel and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of a substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Likely a solid, crystalline substance, ranging from white to off-white or yellowish in color. | [3] |

| Solubility | Expected to have low solubility in water. | |

| Boiling Point | The boiling point for the related compound 2-naphthol is 285-286 °C. | [4] |

| Melting Point | The melting point for the related compound 2-naphthol is 120-122 °C. | [4] |

Section 2: Hazard Identification and GHS Classification

Based on data from analogous compounds, 5,7-dimethyl-2-naphthol should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] The following Globally Harmonized System (GHS) classifications for similar naphthol compounds should be considered as a conservative starting point for risk assessment.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |

|

| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life |

|

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For a solid, potentially dusty material like 5,7-dimethyl-2-naphthol, the following are critical:

-

Chemical Fume Hood: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7][8]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| PPE Category | Item | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | To protect against eye contact with dust particles or solutions, which can cause serious eye damage.[8] |

| Skin Protection | Nitrile gloves (inspect for integrity before use). A lab coat should be worn at all times. | To prevent skin contact, which can lead to irritation.[8] |

| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for generating significant dust, a NIOSH-approved respirator with a particulate filter should be used. | To prevent the inhalation of harmful dust particles.[5][7] |

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is fundamental to a safe and efficient laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material, and avoid creating dust. If appropriate, moisten the material first to prevent dusting.[7]

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all surfaces and equipment.

Storage Guidelines

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

-

Light Sensitivity: Some related naphthol compounds are light-sensitive; therefore, it is prudent to store 5,7-dimethyl-2-naphthol in an opaque or amber container.[7][8]

Disposal Procedures

All waste generated should be treated as hazardous.

-

Collection: Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.[7][8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for responding to an accidental spill.

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of 5,7-dimethyl-2-naphthol is crucial for preventing hazardous reactions.

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Conditions to Avoid: Avoid the generation of dust, as finely dispersed particles can form explosive mixtures in the air.[3][7] Also, avoid exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[9]

Section 7: Logical Framework for Chemical Safety

The principles of chemical safety can be visualized as an interconnected framework that ensures a self-validating system of protection.

Caption: Logical relationship between hazard assessment, control measures, and emergency response.

References

-

Acros Organics. (2010, November 16). SAFETY DATA SHEET. Retrieved from [Link]

-

Alfa Aesar. (n.d.). 1-Naphthol - SAFETY DATA SHEET. Retrieved from [Link]

-

Sdfine. (n.d.). 2-NAPHTHOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,7-Dimethyl-1-naphthol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthol, 5,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SBLCore. (2025, January 20). 2-Naphthol - SAFETY DATA SHEET. Retrieved from [Link]

-

MilliporeSigma. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]

-

NextSDS. (n.d.). 5,7-Dimethyl-1-naphthol — Chemical Substance Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0719 - 2-NAPHTHOL. Retrieved from [Link]

Sources

- 1. 5,7-Dimethyl-1-naphthol | C12H12O | CID 599056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthol, 5,7-dimethyl- [webbook.nist.gov]

- 3. ICSC 0719 - 2-NAPHTHOL [chemicalsafety.ilo.org]

- 4. westliberty.edu [westliberty.edu]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]

- 6. thermofishersci.in [thermofishersci.in]

- 7. echemi.com [echemi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Application Note: Isolation and Extraction of 5,7-Dimethyl-2-naphthol from Complex Mixtures

Introduction & Mechanistic Overview

5,7-Dimethyl-2-naphthol (CAS: 54321-61-8) is a substituted bicyclic phenolic compound utilized as a critical intermediate in organic synthesis, dye manufacturing, and pharmaceutical development. Extracting this specific naphthol derivative from complex mixtures—such as synthetic reaction crudes, coal tar derivatives, or biological matrices—presents a unique separation challenge due to the presence of structurally similar neutral aromatics and strongly acidic byproducts.

Physicochemical Properties

Understanding the physicochemical baseline of 5,7-dimethyl-2-naphthol is essential for optimizing partition coefficients during extraction.

| Property | Value | Relevance to Extraction |

| CAS Number | 54321-61-8 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₂H₁₂O | Dictates the mass-to-charge ratio (m/z 172.22) for MS validation. |

| pKa | ~9.51 | Requires pH > 11.5 (e.g., 10% NaOH) for complete deprotonation and aqueous partitioning 2. |

| Aqueous Solubility | < 1 g/L (Neutral form) | Highly hydrophobic; requires organic solvents (EtOAc, Et₂O) for initial dissolution 1. |

| LogP (Predicted) | ~3.63 | Indicates strong affinity for non-polar stationary phases during chromatography 3. |

Extraction Workflow Architecture

Figure 1: Step-by-step logical workflow for the acid-base extraction and purification of 5,7-dimethyl-2-naphthol.

Protocol 1: Bulk Separation via Two-Base Liquid-Liquid Extraction

Purpose: To isolate 5,7-dimethyl-2-naphthol from synthetic reaction mixtures containing neutral aromatics (e.g., naphthalene derivatives) and strongly acidic byproducts (e.g., benzoic acids).

Step-by-Step Methodology:

-

Initial Dissolution: Dissolve the complex mixture in a non-polar organic solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc) (approx. 10 mL solvent per 1 g of crude). Transfer to a separatory funnel.

-

First Base Wash (Weak Base): Add an equal volume of cold 10% aqueous NaHCO₃. Shake vigorously with frequent venting to release CO₂ gas.

-

Causality: NaHCO₃ deprotonates strong carboxylic acids (pKa < 5) but leaves the weakly acidic naphthol (pKa ~9.5) safely in the organic layer 2.

-

-

Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (containing unwanted carboxylate salts). Retain the upper organic layer.

-

Second Base Wash (Strong Base): Add an equal volume of cold 10% aqueous NaOH to the organic layer. Shake thoroughly.

-

Causality: The hydroxide ion is strong enough to deprotonate 5,7-dimethyl-2-naphthol, converting it into a highly water-soluble sodium naphtholate salt, forcing it into the aqueous phase 2.

-

-

Phase Separation: Drain the lower aqueous layer (now containing the target naphthol) into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities like unreacted naphthalenes).

-

Acidification & Recovery: Place the flask containing the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches pH < 3 (verify with pH paper).

-

Validation Check: The solution will become cloudy as the neutral 5,7-dimethyl-2-naphthol reprotonates and precipitates out of the aqueous solution.

-

-

Final Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 20 mL). Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude 5,7-dimethyl-2-naphthol.

Protocol 2: Trace Analysis via Magnetic Solid-Phase Extraction (MSPE)

Purpose: For the extraction of trace levels (μg/L) of 5,7-dimethyl-2-naphthol from complex environmental waters or biological fluids prior to HPLC analysis.

Step-by-Step Methodology:

-

Sorbent Preparation: Synthesize or procure Fe@MgAl-layered double hydroxides (LDHs) nanoparticles. These magnetic nanoparticles offer massive surface area and strong π-π interactions ideal for capturing naphthol rings 4.

-

Sample Conditioning: Filter the aqueous sample (e.g., 50 mL) through a 0.45 μm membrane. Adjust the pH to 6.0–7.0 to ensure the naphthol is fully protonated and neutral.

-

Extraction: Add 20 mg of Fe@MgAl-LDHs to the sample. Sonicate or shake mechanically for 15 minutes to allow equilibrium adsorption of the naphthol onto the nanoparticles.

-

Magnetic Separation: Apply an external neodymium magnet to the side of the vial. The nanoparticles (containing the bound naphthol) will rapidly aggregate at the wall. Decant and discard the supernatant.

-

Desorption: Add 2 mL of LC-MS grade methanol to the nanoparticles. Sonicate for 5 minutes to disrupt the hydrophobic and π-π interactions, eluting the 5,7-dimethyl-2-naphthol into the methanol.

-

Final Collection: Apply the magnet again, collect the methanol eluent, and filter through a 0.22 μm syringe filter directly into an autosampler vial for HPLC-UV analysis.

Protocol 3: Normal-Phase Silica Gel Chromatography

Purpose: Final polishing and purification of the bulk extract obtained from Protocol 1.

Step-by-Step Methodology:

-

Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry of Hexane.

-

Sample Loading: Dissolve the crude 5,7-dimethyl-2-naphthol in a minimum volume of dichloromethane (DCM) and carefully load it onto the top of the silica bed.

-

Elution: Elute using a gradient solvent system starting from 100% Hexane and gradually increasing polarity to Hexane/Ethyl Acetate (10:1 v/v) 5.

-

Causality: The hydroxyl group of the naphthol interacts with the polar silanol groups of the stationary phase. The gradual addition of EtOAc outcompetes these interactions, allowing the target compound to elute cleanly.

-

-

Fraction Collection: Collect fractions and monitor via Thin Layer Chromatography (TLC) using UV light (254 nm) for visualization. 5,7-dimethyl-2-naphthol is highly UV-active and will appear as a distinct dark spot.

Analytical Validation & Quality Control

To ensure the trustworthiness and self-validation of the extraction, the final product must be analyzed:

-

HPLC-UV: Analyze using a C18 reverse-phase column. Mobile phase: Water/Methanol (gradient). Detect at λmax = 226 nm or 265 nm 6. The compound should present as a single sharp peak.

-

GC-MS (with Derivatization): For biological monitoring, naphthols can exhibit poor peak shape on GC due to the polar hydroxyl group. Perform an in situ derivatization using acetic anhydride to convert 5,7-dimethyl-2-naphthol into its corresponding naphthyl acetate 7. This increases volatility, prevents column tailing, and provides a distinct mass fragmentation pattern for definitive identification.

References

-

WebQC. "2-Naphthol (C10H8O) properties". URL:[Link]

-

Edubirdie. "Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131". URL:[Link]

-

ResearchGate. "Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles". URL:[Link]

-

Royal Society of Chemistry (RSC). "Supporting Information: Synthesis and Chromatography of Naphthols". URL:[Link]

-

National Institutes of Health (PMC). "Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry". URL:[Link]

Sources

- 1. webqc.org [webqc.org]

- 2. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 2-Naphthol CAS#: 135-19-3 [m.chemicalbook.com]

- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The Role of 5,7-Dimethyl-2-Naphthol in Advanced Polymer Chemistry and Material Science

Executive Summary

In the landscape of advanced material science, 5,7-dimethyl-2-naphthol serves as a highly specialized building block for next-generation polymers. Structurally, it consists of a fused bicyclic aromatic system (naphthalene) featuring a hydroxyl group at the 2-position and electron-donating methyl groups at the 5 and 7 positions.

This specific steric and electronic profile is heavily leveraged in polymer chemistry. The methyl groups enhance the electron density of the aromatic rings, facilitating highly regioselective electrophilic aromatic substitutions and oxidative couplings. Simultaneously, the bulky naphthalene core imparts exceptional thermal stability, rigidity, and a high refractive index to the resulting polymer architectures. This guide explores the mechanistic roles of 5,7-dimethyl-2-naphthol and provides validated protocols for its integration into high-performance materials.

Mechanistic Insights and Material Applications

Internal Electron Donor in Ziegler-Natta Catalysis

Alkyl-substituted 2-naphthols, including dimethyl-2-naphthols, function as critical internal electron donors in solid catalyst components for olefin polymerization [1].

-

Causality & Mechanism: In a TiCl4/MgCl2 catalyst system, the oxygen atom of the naphthol coordinates with the titanium or magnesium active sites. The steric bulk of the 5,7-dimethylnaphthalene moiety restricts the spatial arrangement around the active metal center. This steric hindrance forces incoming propylene monomers to adopt a specific orientation, drastically increasing the isotacticity of the resulting polyolefin. Furthermore, the electron-donating methyl groups increase the Lewis basicity of the hydroxyl oxygen, strengthening the donor-metal coordinate bond and preventing premature catalyst deactivation.

Precursor for High- Tg Novolac and Epoxy Resins

5,7-Dimethyl-2-naphthol is copolymerized with formaldehyde to form novolac resins, which are subsequently epoxidized with epichlorohydrin to yield high-performance epoxy resins [2].

-

Causality & Mechanism: The methyl groups at the 5 and 7 positions direct the electrophilic attack of protonated formaldehyde primarily to the 1- and 3-positions of the naphthol ring. This controlled regioselectivity allows for the formation of highly linear, rigid polymer backbones. When cured, these naphthol-based epoxy resins exhibit superior plasma resistance, exceptionally low moisture absorption (driven by the hydrophobic nature of the dimethylnaphthalene core), and high glass transition temperatures ( Tg ). These properties are essential for negative photosensitive resin compositions used in advanced semiconductor packaging [4].

Oxidative Coupling for Conjugated Polymers

Substituted naphthols undergo copper(II)-mediated oxidative coupling to form binaphthyl derivatives, which serve as monomers for chiral ligands and conjugated polymers [3].

-

Causality & Mechanism: The reaction proceeds via a binuclear copper cluster intermediate. The electron-donating 5,7-dimethyl groups lower the oxidation potential of the naphthol, facilitating the formation of the naphthoxy radical. The radical couples regioselectively at the 1-position. The resulting 1,1'-binaphthyl structures possess restricted rotation (atropisomerism), making them invaluable for synthesizing chiral polymers and hole-transporting materials in organic electronics.

Quantitative Data Presentation

The integration of 5,7-dimethyl-2-naphthol into polymer backbones significantly alters the macroscopic properties of the resulting materials. The table below summarizes the comparative advantages of naphthol-modified epoxy resins against standard industry baselines.

| Material Property | Standard Bisphenol-A (BPA) Epoxy | 5,7-Dimethyl-2-Naphthol Epoxy | Mechanistic Driver for Improvement |

| Glass Transition Temp ( Tg ) | 130°C – 150°C | 190°C – 220°C | Bulky naphthalene core restricts polymer chain mobility. |

| Moisture Absorption | 2.5% – 3.0% | < 0.8% | Hydrophobic shielding from 5,7-dimethyl groups. |

| Refractive Index ( nD ) | ~1.55 | > 1.62 | High density of delocalized π -electrons in the fused rings. |

| Plasma Resistance | Moderate degradation | High retention | Aromatic density prevents rapid etching in semiconductor processing. |

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify intermediate success before proceeding to subsequent steps.

Protocol A: Synthesis of 5,7-Dimethyl-2-Naphthol Novolac Epoxy Resin

Objective: Synthesize a high- Tg epoxy resin precursor for microelectronic packaging.

-

Condensation: In a 500 mL three-neck flask equipped with a reflux condenser, mix 5,7-dimethyl-2-naphthol (1.0 mol) with aqueous formaldehyde (37%, 0.8 mol). Add oxalic acid (1 wt% relative to naphthol) as an acid catalyst.

-

Polymerization: Heat the mixture to 100°C under continuous stirring for 4 hours.

-

Self-Validation Checkpoint: Sample the mixture and analyze via Gel Permeation Chromatography (GPC). Proceed to the next step only when the weight-average molecular weight ( Mw ) reaches the target of 1500–2000 g/mol .

-

-

Epoxidation: Dissolve the validated novolac resin in excess epichlorohydrin (1:5 molar ratio of phenolic hydroxyls to epichlorohydrin).

-

Catalysis & Ring Closure: Heat the solution to 60°C. Add solid sodium hydroxide (NaOH, 1.05 equivalents per hydroxyl) in small aliquots over 2 hours.

-

Causality: Slow addition prevents a runaway exothermic reaction and minimizes the side-reaction of epichlorohydrin hydrolysis.

-

-

Purification: Remove excess epichlorohydrin via vacuum distillation. Dissolve the residue in methyl isobutyl ketone (MIBK) and wash with deionized water until the aqueous phase reaches a neutral pH. Evaporate the MIBK to isolate the solid resin.

-

Final Validation:

-

Determine the Epoxy Equivalent Weight (EEW) via titration (Target: 220–250 g/eq).

-

Perform FTIR spectroscopy: Confirm the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of the oxirane ring stretch (~910 cm⁻¹).

-

Protocol B: Cu(II)-Mediated Oxidative Coupling for Binaphthyl Precursors

Objective: Synthesize 5,5',7,7'-tetramethyl-1,1'-bi-2-naphthol for conjugated polymer synthesis.

-

Catalyst Complex Formation: In a 250 mL flask, dissolve CuCl (5 mol%) and TMEDA (N,N,N',N'-tetramethylethylenediamine, 10 mol%) in 100 mL of methanol under an ambient air atmosphere. Stir until a dark green active Cu(II) catalytic cluster forms[3].

-

Substrate Addition: Add 5,7-dimethyl-2-naphthol (10 mmol) to the catalyst solution.

-

Coupling Reaction: Stir the mixture vigorously at room temperature for 12 hours.

-

Causality: Vigorous stirring ensures sufficient aeration; ambient oxygen acts as the terminal oxidant, continuously regenerating the active Cu(II) species from Cu(I).

-

-

Quenching & Extraction: Quench the reaction by adding 50 mL of 1M HCl to break the copper-TMEDA complex. Extract the aqueous mixture three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.

-

Validation: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate). Validate the C-C bond formation at the 1,1'-position using 1H -NMR by confirming the complete disappearance of the C1 aromatic proton signal (typically around 7.1 ppm in the monomer).

Process Visualizations

Reaction pathway for synthesizing high-Tg epoxy resins via 5,7-dimethyl-2-naphthol condensation.

Workflow for Ziegler-Natta catalyst preparation and highly isotactic polyolefin synthesis.

References

- Catalyseur destine a la polymerisation d'olefines et procede de... (WO2006094445A1).

- EPOXY RESIN, EPOXY RESIN COMPOSITION AND CURED PRODUCT THEREOF (EP 1760101 A1).

- Naphthol Coupling Monitored by Infrared Spectroscopy in the Gas Phase.

- Photosensitive Resin Composition and Cured Product Thereof [感光性樹脂組成物及びその硬化物] (WO2019156154A1).

optimizing HPLC mobile phase conditions for 5,7-dimethyl-2-naphthol detection

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 5,7-Dimethyl-2-naphthol Detection

Introduction Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 5,7-dimethyl-2-naphthol. As a highly hydrophobic, substituted aromatic compound with a weakly acidic phenolic hydroxyl group, 5,7-dimethyl-2-naphthol presents specific chromatographic challenges, most notably peak tailing and retention time instability.

Section 1: Troubleshooting & Method Development FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for 5,7-dimethyl-2-naphthol? A1: Peak tailing in naphthol derivatives is primarily driven by two mechanistic factors: mixed ionization states and secondary electrostatic interactions[1]. The pKa of the base molecule, 2-naphthol, is approximately 9.5[1],[2]. The addition of two electron-donating methyl groups at the 5 and 7 positions slightly increases this pKa. If your mobile phase is unbuffered or operates at a pH between 5.0 and 8.0, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states during the run, causing band broadening[1].

Furthermore, the hydroxyl group acts as a strong hydrogen bond donor. If the silica stationary phase is not fully end-capped, unreacted residual silanol groups (Si-O⁻) will interact with the analyte[1]. Resolution: Buffer your aqueous mobile phase to a highly acidic pH (e.g., pH 2.5 - 3.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures >99% of the analyte remains in its neutral, hydrophobic state and suppresses silanol ionization, yielding sharp, symmetrical peaks[1],[3].

Q2: Should I use Methanol or Acetonitrile as my organic modifier? A2: For highly hydrophobic aromatic compounds like 5,7-dimethyl-2-naphthol, Acetonitrile (ACN) is the superior choice[1]. ACN is a polar aprotic solvent that provides stronger elution strength in reversed-phase HPLC (RP-HPLC) compared to methanol, which is a polar protic solvent[1],[4]. ACN also has a lower viscosity, which reduces system backpressure and improves mass transfer kinetics within the column, leading to higher theoretical plate counts and sharper peaks[3].

Q3: How do I eliminate retention time drift between consecutive injections? A3: Retention time drift for phenolic compounds is a classic symptom of inadequate column equilibration or insufficient buffering capacity[4]. Because 5,7-dimethyl-2-naphthol is highly retained on a C18 column, fluctuations in the local pH at the solvent front can alter its partitioning behavior. Ensure that both your aqueous and organic mobile phases contain the exact same concentration of acidic modifier (e.g., 0.1% Formic Acid in both Phase A and Phase B) to maintain a constant pH profile across the entire gradient and establish a self-validating, reproducible system.

Section 2: Visualizing the Chromatographic Mechanism

Fig 1: Mechanistic pathway illustrating the effect of mobile phase pH on 5,7-dimethyl-2-naphthol.

Fig 2: Step-by-step HPLC method development workflow for hydrophobic phenolic compounds.

Section 3: Data Presentation & Optimization Metrics

To establish a reliable method, compare your chosen mobile phase additives against the quantitative benchmarks in Table 1.

Table 1: Mobile Phase Additives Comparison for Naphthol Derivatives

| Additive | Concentration | Approx. pH | Effect on 5,7-dimethyl-2-naphthol | Recommendation |

| Formic Acid (FA) | 0.1% (v/v) | 2.7 | Ensures complete protonation; MS-compatible. | Highly Recommended |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.0 | Excellent ion-pairing; fully suppresses silanols. | Recommended (UV only) |

| Acetic Acid | 0.1% - 1.0% (v/v) | 3.2 | Weak buffering capacity; risks slight peak broadening. | Not Ideal |

| Unbuffered Water | N/A | 5.5 - 7.0 | Mixed ionization states; severe peak tailing. | Avoid |

Table 2: Recommended Starting Gradient Elution Profile (System: RP-HPLC; Column: End-capped C18; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm / 280 nm)

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Acetonitrile) | Chromatographic Phase |

| 0.0 | 60 | 40 | Isocratic hold (Equilibration) |

| 1.0 | 60 | 40 | Sample Injection |

| 8.0 | 10 | 90 | Linear Gradient (Elution of target) |

| 10.0 | 10 | 90 | Isocratic hold (Column Wash) |

| 10.1 | 60 | 40 | Step change to initial conditions |

| 15.0 | 60 | 40 | Re-equilibration for next injection |

Section 4: Experimental Protocols

Standard Operating Procedure: RP-HPLC Analysis of 5,7-dimethyl-2-naphthol

Phase 1: Mobile Phase Preparation

-

Aqueous Phase (A): Measure 1000 mL of ultra-pure LC-MS grade water. Add exactly 1.0 mL of high-purity Formic Acid to achieve a 0.1% (v/v) concentration. Sonicate the solution for 10 minutes to degas and prevent bubble formation in the pump heads.

-

Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Sonicate for 10 minutes. Note: Adding acid to both phases eliminates baseline drift during gradient elution.

Phase 2: System Equilibration

-

Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). End-capping is critical to mask residual silanols[1].

-

Set the column oven temperature to 30 °C. This reduces mobile phase viscosity and improves mass transfer, yielding sharper peaks.

-

Purge the HPLC system lines with Mobile Phase A and B.

-

Equilibrate the column at the initial gradient conditions (40% B) at a flow rate of 1.0 mL/min until the UV baseline is perfectly stable (typically requires 15-20 column volumes).

Phase 3: Sample Preparation & Injection

-

Dissolve the 5,7-dimethyl-2-naphthol sample in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). Crucial Causality: Injecting a sample dissolved in 100% strong organic solvent will cause the analyte to travel down the column faster than the mobile phase front, resulting in distorted, split peaks.

-

Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

-

Inject 5 - 10 µL into the HPLC system and initiate the gradient run.

Sources

Technical Support Center: 5,7-Dimethyl-2-naphthol Crystallization & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of substituted naphthols. Achieving high-purity 5,7-dimethyl-2-naphthol requires a rigorous, mechanistically grounded approach to crystallization. Impurities do not simply "appear"; they are thermodynamically or kinetically driven into your product through specific pathways.

This guide is designed to help you diagnose the root causes of impurity retention—whether they are regioisomers, oxidation products, or solvent inclusions—and implement field-proven, self-validating protocols to eliminate them.

Diagnostic Workflow

Workflow for diagnosing and resolving 5,7-dimethyl-2-naphthol impurities.

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: Why does my 5,7-dimethyl-2-naphthol product consistently show contamination with other dimethyl-naphthol regioisomers, despite multiple recrystallizations? Causality & Mechanism: Structurally similar impurities, such as regioisomers (e.g., 1,3-dimethyl-2-naphthol or 6,8-dimethyl-2-naphthol), often co-crystallize by forming solid solutions[1]. Because their molecular size, shape, and hydrogen-bonding profiles are nearly identical to the target molecule, the impurity thermodynamically substitutes for the product within the crystal lattice ( α phase) rather than being rejected into the mother liquor[1]. Solution: Standard cooling crystallization is thermodynamically ineffective here. You must alter the thermodynamic landscape by changing the solvent system. Utilizing the Solubility-Limited Impurity Purge (SLIP) test can help identify a solvent that breaks the solid solution phase diagram[1]. Alternatively, temporary chemical derivatization (e.g., forming an acetyl derivative) amplifies structural differences, allowing for efficient separation before subsequent hydrolysis back to the purified naphthol[2].

Q2: I am observing a brown/yellow discoloration in my isolated crystals. What causes this, and how can it be prevented? Causality & Mechanism: Naphthols are electron-rich aromatic systems highly susceptible to aerobic oxidation, particularly under basic conditions, elevated temperatures, or exposure to light. This discoloration is a hallmark of oxidative degradation, yielding naphthoquinones (e.g., 5,7-dimethyl-1,2-naphthoquinone)[3]. Solution: Implement inert gassing crystallization. Sparge the hot mother liquor with an inert gas (Argon or Nitrogen) to actively displace dissolved oxygen before and during the cooling process[4]. This effectively shuts down the oxidative degradation pathway.

Q3: My purity is acceptable by HPLC, but the crystals are cloudy, melt over a broad range, and microscopy shows internal pockets. How do I fix this? Causality & Mechanism: This is a classic symptom of fluid inclusions (solvent entrapment). When the cooling rate is too high, it generates a massive supersaturation spike. The resulting rapid crystal growth outpaces the diffusion of solute to the crystal face and solvent away from it, creating unstable growth fronts that physically encapsulate pockets of impurity-rich mother liquor[5][6]. Solution: Transition from a rapid, linear cooling profile to a seed-assisted, intermittent cooling crystallization[6]. By seeding at low supersaturation and cooling very slowly (e.g., κ≤0.1 K/min) through the metastable zone, you allow the crystal lattice to form in a thermodynamically controlled regime without kinetic entrapment[4].

Q4: Bulk analysis indicates contamination by unreacted starting materials, but stepwise dissolution shows the inner core of the crystal is highly pure. Why is this discrepancy occurring? Causality & Mechanism: This data points directly to surface deposition or agglomeration. During rapid crystallization, crystals can agglomerate, trapping mother liquor and kinetic impurities between fused particles[4][7]. Alternatively, residual mother liquor dries on the crystal surface during filtration, leaving behind impurities that have a high affinity for the crystal face[7]. Solution: Optimize the solid-liquid separation phase. Implement a targeted cake wash using a cold, anti-solvent-rich mixture that displaces the mother liquor without dissolving the product[7]. Ensure agitation rates are optimized to prevent particle collisions from fusing, while avoiding excessive shear that causes attrition-induced inclusions[7].

Quantitative Data: Crystallization Parameters & Impurity Rejection

Summarizing the kinetic and thermodynamic levers allows for precise control over the crystallization environment.

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Impurity Rejection |

| Cooling Rate ( κ ) | >0.5 K/min | ≤0.1 K/min | Prevents fast growth; eliminates fluid inclusions and kinetic entrapment of mother liquor[4][6]. |

| Seeding Load | 0% (Spontaneous) | 1–2 wt% | Relieves supersaturation spikes; suppresses secondary nucleation and agglomeration[5]. |

| Atmosphere | Ambient Air | Inert Gas (Ar/N 2 ) | Displaces dissolved O2 ; eliminates oxidative degradation to naphthoquinones[3][4]. |

| Solvent System | Single Polar Solvent | Toluene / n-Heptane | Disrupts solid solution formation; enhances rejection of regioisomers[1][8]. |

| Cake Washing | Cold Mother Liquor | Anti-solvent Wash | Clears surface-deposited kinetic impurities without compromising overall yield[7]. |

Self-Validating Protocol: Seed-Assisted Inert Cooling Crystallization

To guarantee reproducibility and high purity, execute the following step-by-step methodology. This protocol incorporates built-in validation checks to ensure the system is behaving thermodynamically before proceeding to the next step.

Phase 1: Dissolution & Deoxygenation

-

Charge: Suspend crude 5,7-dimethyl-2-naphthol in a binary solvent system (e.g., a carefully optimized ratio of toluene and n-heptane)[8].

-

Dissolution: Heat the suspension to 85°C under moderate agitation until complete dissolution is achieved. Perform a hot polish filtration to remove insoluble particulate matter.

-

Inert Gassing: Sparge the hot solution with Argon gas for 15–20 minutes. Causality: This displaces dissolved oxygen, mitigating the formation of naphthoquinones[3][4]. Maintain an Argon blanket for the remainder of the process.

Phase 2: Nucleation Control 4. Initial Cooling: Cool the solution at a moderate rate (0.5 K/min) to the upper boundary of the Metastable Zone Width (MSZW) (e.g., 70°C). 5. Seeding: Introduce 1-2 wt% of milled, ultra-high-purity 5,7-dimethyl-2-naphthol seeds. 6. Self-Validation Check (Critical): Hold the temperature isothermally for 45 minutes. Use in-line FBRM (Focused Beam Reflectance Measurement) or visual inspection to confirm the seed bed is stable and growing slightly. If massive spontaneous nucleation occurs, the supersaturation was too high; heat back to dissolution and adjust the seeding temperature[5].

Phase 3: Growth & Isolation 7. Controlled Cooling: Initiate a non-linear (cubic) cooling profile down to the isolation temperature (e.g., 5°C) at an average rate of ≤0.1 K/min. Causality: This slow growth regime ensures impurities are rejected into the mother liquor rather than being kinetically entrapped as fluid inclusions[4][6]. 8. Filtration: Discharge the slurry and perform rapid vacuum filtration. 9. Washing: Wash the filter cake with a pre-chilled, anti-solvent-rich mixture (e.g., 90:10 n-heptane/toluene) to clear surface-deposited impurities without dissolving the bulk crystal[7][8]. 10. Drying: Dry the crystals under vacuum at 40°C until constant weight is achieved.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 12. The constitution of ψ-santonin. Part II. The preparation of certain dimethyl naphthols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]

5,7-dimethyl-2-naphthol vs 2-naphthol reactivity and stability comparison

Comprehensive Comparison Guide: 5,7-Dimethyl-2-naphthol vs. 2-Naphthol

Executive Summary

For researchers and drug development professionals, selecting the appropriate naphthol building block is critical for controlling downstream pharmacokinetics, dye stability, and synthetic yields. While 2-naphthol serves as the ubiquitous, baseline standard for electrophilic aromatic substitution (EAS) and azo dye synthesis[1], 5,7-dimethyl-2-naphthol offers a highly tuned electronic profile. The addition of two methyl groups on the distal aromatic ring fundamentally alters the molecule's Highest Occupied Molecular Orbital (HOMO), increasing its nucleophilicity while simultaneously rendering it more susceptible to oxidative degradation. This guide objectively compares their reactivity and stability, providing actionable experimental protocols and mechanistic data.

Structural Dynamics & Electronic Effects

To understand the divergent behavior of these two compounds, we must analyze the causality of their electronic distributions.

-

2-Naphthol (Baseline): The hydroxyl group at the C2 position is a strong electron-donating group via resonance (+R effect), which highly activates the C1 position for electrophilic attack[1]. The pKa of 2-naphthol is approximately 9.5, reflecting the stabilization of the conjugate phenoxide base across the fused bicyclic system[1].

-

5,7-Dimethyl-2-naphthol (Electron-Rich): The methyl groups at C5 and C7 exert both inductive (+I) and hyperconjugative electron-donating effects. Because they are located on the non-phenolic ring, they push electron density into the distal π-system. Through the fused aromatic network, this raises the overall HOMO energy of the molecule.

Mechanistic Consequence: The increased electron density in 5,7-dimethyl-2-naphthol slightly decreases its acidity (estimated pKa ~9.7) compared to 2-naphthol, as the electron-rich distal ring destabilizes the phenoxide anion. However, it makes the molecule a significantly stronger nucleophile in coupling reactions.

Reactivity Profiling

Electrophilic Aromatic Substitution (EAS)

Both compounds undergo EAS (such as halogenation, nitration, and diazo coupling) predominantly at the C1 position[1]. Because C1 is an alpha position adjacent to the hydroxyl-bearing C2, substitution here preserves the complete aromaticity of the adjacent ring in the transition state.

-

2-Naphthol: Couples efficiently with diazonium salts to form standard azo dyes[1].

-

5,7-Dimethyl-2-naphthol: Exhibits accelerated kinetics in diazo coupling. The methyl groups increase the nucleophilicity of the C1 carbon, leading to faster reaction rates, particularly with sterically hindered or electron-rich electrophiles.

Oxidation Pathways

The oxidative fate of naphthols is a critical parameter in drug metabolism and material stability. Density Functional Theory (DFT) calculations demonstrate that hydroxyl radical (•OH) attack on 2-naphthol occurs primarily at the C1 and C8 positions, with the C1-adduct being the most thermodynamically stable[2][3].

-

2-Naphthol: Oxidizes to naphthoxy radicals and 1,4-naphthoquinone derivatives under anodic oxidation or •OH radical exposure[4]. The rate constant for •OH reaction with 2-naphthol is (7.31±0.11)×109 M−1s−1 [2].

-